Cas no 35150-09-5 (Boc-Glycinamide)
Boc-Glycinamide Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl (2-amino-2-oxoethyl)carbamate
- Boc-Gly-NH2
- N-tert-Butoxycarbonyl-L-glycinamide
- Boc-Glycinamide
- tert-butyl 2-amino-2-oxoethylcarbamate
- tert-butyl N-(2-amino-2-oxoethyl)carbamate
- AB2731
- N-(tert-butoxycarbonyl)glycinamide
- N-Boc-glycinamide
- N-Boc-glycine
- Tert-butyl N-(carbamoylmethyl)carbamate
- Carbamic acid, (2-amino-2-oxoethyl)-, 1,1-dimethylethyl ester
- Boc-glycine amide
- tert-butyl(2-amino-2-oxoethyl)carbamate
- RHONTQZNLFIDCQ-UHFFFAOYSA-N
- t-butyl(2-amino-2-oxoethyl)carbamate
-
- MDL: MFCD08275106
- Inchi: 1S/C7H14N2O3/c1-7(2,3)12-6(11)9-4-5(8)10/h4H2,1-3H3,(H2,8,10)(H,9,11)
- InChI Key: RHONTQZNLFIDCQ-UHFFFAOYSA-N
- SMILES: O(C(NCC(N)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 174.10000
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 184
- Topological Polar Surface Area: 81.4
Experimental Properties
- Melting Point: 95-98°C
- Boiling Point: 339.7℃ at 760 mmHg
- PSA: 81.42000
- LogP: 1.08760
Boc-Glycinamide Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
Boc-Glycinamide Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-Glycinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B841916-1g |
tert-Butyl (2-amino-2-oxoethyl)carbamate |
35150-09-5 | 97% | 1g |
44.10 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NP399-1g |
Boc-Glycinamide |
35150-09-5 | 97% | 1g |
60CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NP399-25g |
Boc-Glycinamide |
35150-09-5 | 97% | 25g |
472CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NP399-5g |
Boc-Glycinamide |
35150-09-5 | 97% | 5g |
96.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NP399-20g |
Boc-Glycinamide |
35150-09-5 | 97% | 20g |
240.0CNY | 2021-08-05 | |
| Apollo Scientific | OR471605-100g |
Boc-Glycinamide |
35150-09-5 | 98% | 100g |
£47.00 | 2025-02-20 | |
| TRC | B656120-250mg |
Boc-Glycinamide |
35150-09-5 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B656120-500mg |
Boc-Glycinamide |
35150-09-5 | 500mg |
$ 110.00 | 2023-04-18 | ||
| TRC | B656120-1g |
Boc-Glycinamide |
35150-09-5 | 1g |
$ 125.00 | 2022-06-07 | ||
| TRC | B656120-2.5g |
Boc-Glycinamide |
35150-09-5 | 2.5g |
$ 190.00 | 2023-04-18 |
Boc-Glycinamide Suppliers
Boc-Glycinamide Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on Boc-Glycinamide
Boc-Glycinamide (CAS No. 35150-09-5): A Versatile Building Block in Peptide Synthesis and Drug Discovery
In the realm of peptide chemistry and pharmaceutical research, Boc-Glycinamide (CAS No. 35150-09-5) stands as a crucial intermediate with wide-ranging applications. This N-Boc protected glycine derivative has gained significant attention due to its role in solid-phase peptide synthesis (SPPS), drug discovery, and biochemical studies. As researchers increasingly focus on peptide-based therapeutics for various diseases, understanding the properties and applications of Boc-Glycinamide becomes essential for chemists and pharmaceutical developers.
The molecular structure of Boc-Glycinamide features a tert-butoxycarbonyl (Boc) protecting group attached to the amino terminus of glycine, with a carboxamide group at the C-terminus. This specific configuration makes it particularly valuable in peptide chain elongation processes, where protection of the amino group is required while allowing for further coupling reactions. The compound's molecular formula is C7H14N2O3, and it typically appears as a white to off-white crystalline powder with good stability under proper storage conditions.
One of the primary applications of Boc-Glycinamide 35150-09-5 is in the synthesis of peptide drugs and bioconjugates. With the growing interest in targeted drug delivery systems and personalized medicine, this compound serves as a fundamental building block for creating peptide sequences with specific biological activities. Recent studies have highlighted its use in developing antimicrobial peptides, which are gaining traction as potential solutions to antibiotic resistance - a major global health concern.
The pharmaceutical industry extensively utilizes Boc-Glycinamide CAS 35150-09-5 in the production of various therapeutic agents. Its compatibility with Fmoc chemistry and Boc chemistry strategies makes it a versatile choice for peptide synthesis. Researchers particularly value its stability during deprotection steps and its minimal side reactions, which contribute to higher yields in complex peptide syntheses. These characteristics explain why it remains a staple in many peptide synthesis kits and research protocols.
In biochemical research, Boc-Glycinamide serves as a valuable tool for studying enzyme-substrate interactions and protein folding mechanisms. The compound's well-defined structure and predictable reactivity make it ideal for investigating protease specificity and designing enzyme inhibitors. With the increasing focus on proteomics and structural biology, the demand for high-quality Boc-protected amino acid derivatives like this one continues to grow.
The synthesis and handling of Boc-Glycinamide 35150-09-5 require specific considerations to maintain its integrity. Proper storage conditions typically involve keeping the compound in a cool, dry place, protected from moisture and light. When working with this material, researchers should be aware of standard peptide synthesis precautions, including the use of appropriate solvents and reaction conditions to prevent premature deprotection or side reactions.
Market trends indicate a steady increase in demand for Boc-Glycinamide and similar peptide synthesis intermediates. The expanding field of biopharmaceuticals and the growing recognition of peptides as valuable therapeutic agents contribute to this trend. Manufacturers and suppliers are responding by improving production processes to ensure consistent quality and purity of Boc-Glycinamide CAS No. 35150-09-5, meeting the stringent requirements of pharmaceutical applications.
Quality control for Boc-Glycinamide typically involves analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry to verify purity and confirm molecular structure. These rigorous testing protocols are essential, especially when the compound is intended for use in GMP-compliant pharmaceutical manufacturing processes. The pharmaceutical industry's emphasis on quality by design (QbD) principles further underscores the importance of reliable analytical methods for such intermediates.
Recent advancements in peptide synthesis technologies have highlighted the continued relevance of Boc-Glycinamide in modern research. While newer protection strategies emerge, the Boc group remains popular for certain applications due to its stability under various conditions and well-established removal protocols. This balance between tradition and innovation makes Boc-Glycinamide 35150-09-5 a compound that bridges classical peptide chemistry with contemporary drug discovery approaches.
Environmental considerations in the production and use of Boc-Glycinamide have gained attention as the chemical industry moves toward greener synthesis methods. Researchers are exploring more sustainable approaches to producing Boc-protected amino acids, including solvent optimization and waste reduction strategies. These developments align with broader trends in green chemistry and sustainable pharmaceutical manufacturing.
The future outlook for Boc-Glycinamide CAS 35150-09-5 appears promising, given the expanding applications of peptides in medicine and biotechnology. As research continues into peptide vaccines, diagnostic agents, and therapeutic peptides, the demand for high-quality building blocks like Boc-Glycinamide is expected to grow. Its role in developing treatments for various conditions, from metabolic disorders to neurological diseases, ensures its continued importance in pharmaceutical research and development.
For researchers and manufacturers working with Boc-Glycinamide, staying informed about the latest synthesis techniques, analytical methods, and application developments is crucial. The compound's versatility and reliability make it a mainstay in peptide chemistry, and its applications continue to evolve alongside advances in drug discovery technologies and biopharmaceutical innovations.
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